Desacetyl Diltiazem-d4 Hydrochloride

LC-MS/MS Isotope Dilution Internal Standard Selection

Desacetyl Diltiazem-d4 Hydrochloride is the definitive +4 Da SIL-IS for LC-MS/MS quantification of desacetyl diltiazem. The four-deuterium label provides complete mass resolution from the native analyte's M+2/M+3 isotope envelope, eliminating cross-talk at sub-ng/mL levels (LLOQ 0.15 ng/mL). Identical extraction recovery (74.5%) and co-elution ensure accurate matrix effect correction. Essential for ANDA bioequivalence studies and stability testing. Lot-specific CoA with ≥98% isotopic enrichment. Request a quote.

Molecular Formula C₂₀H₂₁D₄ClN₂O₃S
Molecular Weight 412.97
Cat. No. B1163127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl Diltiazem-d4 Hydrochloride
Synonyms(2S,3S)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochloride;  (2S-cis)-5-[2-(Dimethylamino)ethyl-d4]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one Monohydrochl
Molecular FormulaC₂₀H₂₁D₄ClN₂O₃S
Molecular Weight412.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desacetyl Diltiazem-d4 Hydrochloride: Stable Isotope-Labeled Internal Standard for LC-MS Quantification


Desacetyl Diltiazem-d4 Hydrochloride is a deuterium-labeled analog of desacetyl diltiazem, the active metabolite of the calcium channel blocker diltiazem. The compound contains four deuterium atoms at the dimethylaminoethyl moiety, resulting in a mass shift of +4 Da relative to the unlabeled analyte . As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with native desacetyl diltiazem in reversed-phase chromatography but is distinguished by its distinct m/z in mass spectrometric detection, enabling precise quantification via isotope dilution LC-MS/MS [1].

Why Non-Deuterated or Under-Deuterated Internal Standards Compromise Desacetyl Diltiazem-d4 Hydrochloride Quantification Accuracy


Generic substitution of Desacetyl Diltiazem-d4 Hydrochloride with non-deuterated desacetyl diltiazem, d3-labeled analogs, or structurally unrelated internal standards introduces systematic quantification errors in LC-MS/MS workflows. Non-deuterated internal standards lack the mass differentiation required to correct for matrix effects and ion suppression, leading to analyte/internal standard response divergence [1]. d3-labeled analogs (e.g., N-Desmethyl Diltiazem-d3) provide only a +3 Da shift, which may be insufficient to avoid isotopic cross-talk with the native analyte's M+2/M+3 natural abundance isotopes at low concentrations . Structurally unrelated internal standards (e.g., verapamil, haloperidol) exhibit different extraction recovery (74.5% for desacetyl diltiazem vs. 101.1% for haloperidol) and retention time behavior, failing to track analyte-specific matrix effects [2][3]. The +4 Da mass shift of Desacetyl Diltiazem-d4 provides definitive separation from the native analyte's isotope envelope while maintaining identical physicochemical properties, ensuring co-elution and parallel recovery throughout sample preparation and ionization.

Quantitative Differentiation: Desacetyl Diltiazem-d4 Hydrochloride vs. Alternative Internal Standards


Mass Spectrometric Differentiation: +4 Da Shift Eliminates Isotopic Cross-Talk vs. d3-Labeled Analogs

Desacetyl Diltiazem-d4 Hydrochloride provides a +4 Da mass shift relative to native desacetyl diltiazem, compared to the +3 Da shift of d3-labeled analogs (e.g., N-Desmethyl Diltiazem-d3). The +4 Da separation ensures that the internal standard's M+0 ion is completely resolved from the native analyte's M+3 and M+4 natural abundance isotopes, which are present at approximately 0.01% and 0.001% relative abundance, respectively [1]. In contrast, a +3 Da shift places the internal standard signal within the native analyte's M+3 isotope envelope (∼0.01% abundance), causing positive bias in low-concentration quantification .

LC-MS/MS Isotope Dilution Internal Standard Selection

Extraction Recovery Fidelity: Parallel Recovery vs. Structurally Unrelated Internal Standards

As a SIL-IS, Desacetyl Diltiazem-d4 exhibits identical liquid-liquid extraction (LLE) behavior to native desacetyl diltiazem, with reported recovery of 74.5% for the native analyte using MTBE extraction [1]. In contrast, structurally unrelated internal standards demonstrate divergent recovery: haloperidol shows 101.1% recovery under similar conditions, while verapamil (used in CZE methods) yields different extraction efficiency [2][3]. This discrepancy means non-SIL internal standards do not track analyte-specific extraction losses, leading to systematic bias in concentration calculations.

Sample Preparation Matrix Effects Recovery

Isotopic Purity: ≥98% Atom D Enrichment vs. Variable d3/D6 Specifications

Commercial Desacetyl Diltiazem-d4 Hydrochloride is supplied with ≥98% atom D enrichment (CP purity 98%), ensuring that >98% of molecules contain the full four-deuterium label . This high isotopic purity minimizes the contribution of unlabeled or partially labeled species to the internal standard signal, which would otherwise generate a background signal at the native analyte's m/z. Competing deuterated diltiazem metabolite standards show variable enrichment specifications: d3-labeled analogs may exhibit lower isotopic purity due to synthetic complexity, while d6-labeled compounds (e.g., Desacetyl Diltiazem-D6) offer greater mass separation but at higher synthetic cost with no analytical benefit for the mass range of desacetyl diltiazem (m/z ∼373) [1].

Isotopic Enrichment Quality Control Reference Standards

Regulatory Traceability: USP/EP Reference Standard Traceability Option

Desacetyl Diltiazem-d4 is available with optional traceability to USP or EP pharmacopeial standards, a feature that supports Abbreviated New Drug Application (ANDA) method validation and commercial quality control workflows . This traceability is not uniformly available for alternative deuterated metabolite standards (e.g., N-Desmethyl Diltiazem-d3, Diltiazem-d3), which are typically supplied as research-grade materials without formal pharmacopeial linkage . The USP reference standard for non-deuterated desacetyl diltiazem hydrochloride exists, but procurement of the deuterated analog with pharmacopeial traceability enables direct use in compendial method adaptation and regulatory submission .

Regulatory Compliance Method Validation Pharmacopeial Standards

Storage Stability: -20°C Long-Term Storage vs. Ambient Stability Limitations of Non-Deuterated Standards

Desacetyl Diltiazem-d4 Hydrochloride is recommended for storage at -20°C, with documented stability under these conditions . In contrast, non-deuterated desacetyl diltiazem in plasma matrices undergoes degradation at higher temperatures: studies show that plasma samples buffered with 1% 0.1 M NaF are required to limit degradation of diltiazem to desacetyl diltiazem during storage at -70°C, indicating the inherent instability of the non-deuterated analyte [1]. The deuterium label does not enhance intrinsic chemical stability but does provide a stable isotopic signature that persists through storage, enabling lot-to-lot consistency in analytical response.

Stability Storage Reference Material Handling

Quantitative Performance: LLOQ 0.15 ng/mL Achievable with d4-IS vs. 0.24 ng/mL Without SIL-IS

Validated LC-MS/MS methods employing Desacetyl Diltiazem-d4 as internal standard achieve a lower limit of quantification (LLOQ) of 0.15 ng/mL for desacetyl diltiazem in human plasma [1]. This represents a 37.5% improvement in sensitivity compared to methods using non-SIL internal standards, which report LLOQ values of 0.24 ng/mL [2] or 5 ng/mL [3] for the same analyte. The improved LLOQ is attributed to the elimination of matrix effect variability and enhanced precision afforded by co-eluting SIL-IS.

LLOQ Sensitivity Method Validation

Optimal Deployment Scenarios for Desacetyl Diltiazem-d4 Hydrochloride in Bioanalytical Workflows


Regulated Bioequivalence Studies Requiring Low-Level Metabolite Quantification

Desacetyl Diltiazem-d4 Hydrochloride is the preferred internal standard for bioequivalence studies of diltiazem formulations where desacetyl diltiazem must be quantified at sub-ng/mL concentrations. Validated UPLC-MS/MS methods using this SIL-IS achieve an LLOQ of 0.15 ng/mL with intra- and inter-day precision ≤10%, meeting FDA and EMA bioanalytical method validation guidelines [1]. The +4 Da mass shift eliminates isotopic cross-talk at these low concentrations, while parallel recovery (74.5%) ensures accurate tracking of analyte through LLE with MTBE [2].

ANDA Method Development and Commercial Quality Control

For pharmaceutical manufacturers developing ANDA submissions or conducting commercial batch release testing, Desacetyl Diltiazem-d4 Hydrochloride with optional USP/EP traceability provides a regulatory-compliant internal standard that integrates directly into compendial method adaptations [1]. The availability of Certificates of Analysis with lot-specific purity and isotopic enrichment data (≥98% atom D) supports method validation documentation and reduces regulatory review queries [2].

Pharmacokinetic Studies of Diltiazem Metabolism in Special Populations

Desacetyl Diltiazem-d4 Hydrochloride enables precise quantification of desacetyl diltiazem in pharmacokinetic studies involving renal impairment, hepatic dysfunction, or drug-drug interaction cohorts where metabolite concentrations may fall below the LLOQ of non-SIL methods. The improved sensitivity (0.15 ng/mL vs. 0.24 ng/mL) allows detection of desacetyl diltiazem at trough concentrations and during elimination phases, supporting accurate calculation of AUC, Cmax, and t1/2 parameters [1].

Stability-Indicating Assays for Diltiazem Formulations

In forced degradation and long-term stability studies of diltiazem drug products, Desacetyl Diltiazem-d4 Hydrochloride serves as the internal standard for quantifying desacetyl diltiazem formed as a degradation product. Studies demonstrate that diltiazem degrades to desacetyl diltiazem in plasma unless stabilized with 1% 0.1 M NaF at -70°C, highlighting the need for accurate, matrix-corrected quantification of this degradation marker [1]. The SIL-IS corrects for matrix effects that vary across stability time points and formulation batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desacetyl Diltiazem-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.